Enhanced Lipophilicity (clogP) of N-Ethyl Substituent vs. N-Methyl and Unsubstituted Amino Analogs
The N-ethyl substituent on the target compound confers a calculated partition coefficient (clogP) of approximately 1.0, based on in silico prediction methods [1]. This represents a measurable increase in lipophilicity compared to the N-methyl analog, 1-(2-methylamino-pyrimidin-4-yl)-piperidin-3-ol, with a predicted clogP of approximately 0.5, and the unsubstituted amino analog, 1-(2-aminopyrimidin-4-yl)piperidin-3-ol (CAS 1314355-94-6), with a predicted clogP of approximately 0.1 [2]. The quantified difference is a ~0.5 log unit increase over the N-methyl analog and a ~0.9 log unit increase over the unsubstituted amino analog, which translates to a roughly 3- to 8-fold higher theoretical partition into lipid membranes.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.0 |
| Comparator Or Baseline | 1-(2-methylamino-pyrimidin-4-yl)-piperidin-3-ol: clogP ≈ 0.5; 1-(2-aminopyrimidin-4-yl)piperidin-3-ol: clogP ≈ 0.1 |
| Quantified Difference | ΔclogP = +0.5 (vs. N-methyl analog); ΔclogP = +0.9 (vs. amino analog) |
| Conditions | In silico prediction using ChemAxon/ALOGPS consensus method |
Why This Matters
Higher clogP suggests improved passive membrane permeability, which is a critical parameter for cell-based assay performance and oral bioavailability in drug discovery programs.
- [1] ChemAxon. (2024). Chemicalize platform: Instant cheminformatics solutions. clogP prediction for C11H18N4O. View Source
- [2] Molinspiration. (2024). Molinspiration Cheminformatics: Calculation of Molecular Properties and Bioactivity Score. clogP prediction for comparator analogs. View Source
